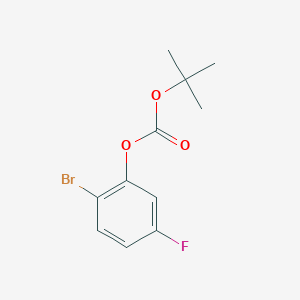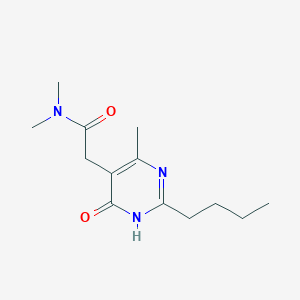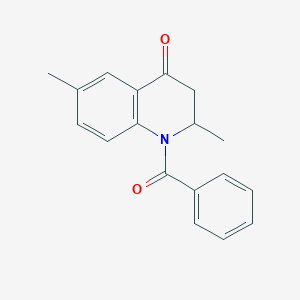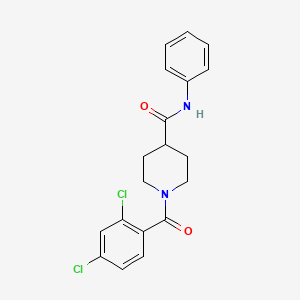![molecular formula C14H11FN2O4 B12502399 1-{2-[(4-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502399.png)
1-{2-[(4-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a carbamoyl group, and a pyridine ring. Its molecular formula is C13H9FN2O4.
Preparation Methods
The synthesis of 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of fluorobenzene with suitable reagents to introduce the carbamoyl group.
Pyridine Ring Formation: The intermediate is then reacted with pyridine derivatives under controlled conditions to form the pyridine ring.
Final Assembly: The final step involves the coupling of the fluorophenyl and pyridine intermediates to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID: This compound has a similar structure but with a chlorine atom instead of fluorine.
1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID: This compound contains a bromine atom in place of fluorine.
The uniqueness of 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID lies in its specific fluorine substitution, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H11FN2O4 |
|---|---|
Molecular Weight |
290.25 g/mol |
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11FN2O4/c15-10-2-4-11(5-3-10)16-12(18)8-17-7-9(14(20)21)1-6-13(17)19/h1-7H,8H2,(H,16,18)(H,20,21) |
InChI Key |
CUPJZIWQPXQTTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C=CC2=O)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine](/img/structure/B12502322.png)
![Propyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502329.png)
![N,N-dimethyl-N'-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine](/img/structure/B12502336.png)
![2,6-di-tert-butyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12502337.png)


![Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12502358.png)

![Methyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12502373.png)
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate](/img/structure/B12502377.png)
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12502381.png)

